Ethambutol Hydrochloride

Catalog No.
S527496
CAS No.
1070-11-7
M.F
C10H26Cl2N2O2
M. Wt
277.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethambutol Hydrochloride

CAS Number

1070-11-7

Product Name

Ethambutol Hydrochloride

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride

Molecular Formula

C10H26Cl2N2O2

Molecular Weight

277.23 g/mol

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1

InChI Key

AUAHHJJRFHRVPV-BZDVOYDHSA-N

SMILES

Array

solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Dexambutol, EMB Fatol, EMB Hefa, EMB-Fatol, EMB-Hefa, Etambutol Llorente, Ethambutol, Ethambutol Hydrochloride, Etibi, Hydrochloride, Ethambutol, Llorente, Etambutol, Miambutol, Myambutol

Canonical SMILES

CCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-]

Isomeric SMILES

CC[C@@H](CO)[NH2+]CC[NH2+][C@@H](CC)CO.[Cl-].[Cl-]

The exact mass of the compound Ethambutol Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757022. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ethambutol hydrochloride (CAS: 1070-11-7) is a bacteriostatic antimycobacterial agent and a critical first-line active pharmaceutical ingredient (API) used in the treatment of tuberculosis. Chemically, it is an ethylenediamine derivative formulated as a dihydrochloride salt to maximize aqueous solubility and stability[1]. In industrial procurement, the compound is strictly defined by its stereochemistry, as it must be exclusively the (S,S)-(+)-enantiomer to ensure therapeutic efficacy [2]. While the API is highly soluble and thermally stable, its pronounced hygroscopicity requires specialized handling and formulation strategies, particularly when co-formulated with other antitubercular agents to prevent moisture-induced drug-drug interactions [3].

Substituting ethambutol hydrochloride with its free base, racemic mixtures, or alternative salts introduces severe clinical and manufacturing failures. The free base form lacks the aqueous solubility required for immediate-release oral formulations and possesses a low melting point that complicates thermal processing . More critically, stereochemical substitution is strictly prohibited; the (R,R)-(-)-enantiomer and the meso-form provide negligible antimycobacterial activity but carry the identical risk of severe optic neuritis as the active (S,S) form[1]. Furthermore, while alternative salts like ethambutol oxalate have been explored to reduce moisture uptake, the dihydrochloride salt remains the regulatory and compendial standard, meaning any deviation requires complete reformulation and regulatory re-approval[2].

Stereochemical Potency and Toxicity Ratio

The antimycobacterial activity of ethambutol is highly enantioselective. The (S,S)-(+)-enantiomer is approximately 500-fold more potent than the (R,R)-(-)-enantiomer and 12-fold more potent than the meso-form[1]. However, all three stereoisomers exhibit equivalent potency in causing optic neuritis, the primary dose-limiting toxicity [1].

Evidence DimensionAntimycobacterial Potency
Target Compound Data(S,S)-(+)-Ethambutol (500x more potent than R,R)
Comparator Or Baseline(R,R)-(-)-Ethambutol and meso-form
Quantified Difference500-fold and 12-fold potency difference, respectively, with identical toxicity.
ConditionsIn vitro antimycobacterial assays and clinical toxicity observations.

Procurement must strictly verify enantiomeric purity to ensure maximum therapeutic efficacy while avoiding non-therapeutic exposure to highly toxic isomers.

Aqueous Solubility for Oral Solid Dosage Formulation

Ethambutol dihydrochloride exhibits exceptional aqueous solubility, reaching approximately 1000 mg/mL in water at room temperature [1]. In contrast, the ethambutol free base is only slightly soluble in water, though it dissolves readily in chloroform.

Evidence DimensionAqueous Solubility
Target Compound DataEthambutol Dihydrochloride (~1000 mg/mL)
Comparator Or BaselineEthambutol Free Base (Slightly soluble in water)
Quantified DifferenceOrders of magnitude higher water solubility for the dihydrochloride salt.
ConditionsAqueous media at room temperature.

The extreme water solubility of the dihydrochloride salt is mandatory for achieving rapid dissolution in immediate-release oral solid dosage forms.

Thermal Stability During Manufacturing Processes

The dihydrochloride salt of ethambutol demonstrates a melting point between 198.5 °C and 202.6 °C. Conversely, the ethambutol free base melts at a significantly lower temperature range of 87.5 °C to 88.8 °C .

Evidence DimensionMelting Point
Target Compound DataEthambutol Dihydrochloride (198.5–202.6 °C)
Comparator Or BaselineEthambutol Free Base (87.5–88.8 °C)
Quantified Difference>110 °C higher melting point for the dihydrochloride salt.
ConditionsStandard thermal analysis.

The high melting point of the dihydrochloride salt prevents API melting or degradation during high-shear granulation, milling, and tableting.

Hygroscopicity and Fixed-Dose Combination Compatibility

Ethambutol dihydrochloride is highly hygroscopic. In fixed-dose combination (FDC) tablets, its moisture uptake actively catalyzes the degradation of co-formulated isoniazid by rifampicin, yielding isonicotinyl hydrazone [1]. While experimental salts like ethambutol oxalate exhibit non-hygroscopic behavior, the dihydrochloride remains the standard, necessitating protective formulation strategies [1].

Evidence DimensionMoisture-Induced Degradation Catalysis
Target Compound DataEthambutol Dihydrochloride (Catalyzes isoniazid degradation)
Comparator Or BaselineNon-hygroscopic experimental salts (e.g., Ethambutol Oxalate)
Quantified DifferenceS,S-EDH drives FDC instability via moisture absorption, unlike oxalate salts.
ConditionsFixed-dose combination solid formulations under standard storage.

Buyers sourcing this API for combination therapies must invest in separate polymer coating or advanced co-processing techniques to ensure shelf-life stability.

Immediate-Release Antitubercular Formulations

Due to its ~1000 mg/mL aqueous solubility and high thermal stability, ethambutol hydrochloride is the mandatory API for manufacturing rapid-dissolving oral tablets and suspensions [1].

Fixed-Dose Combination (FDC) Therapies

Utilized alongside isoniazid, rifampicin, and pyrazinamide, requiring specialized polymer coating or granulation to mitigate its inherent hygroscopicity and prevent drug-drug interactions [2].

Chiral Separation and Quality Control Standards

Procured as an analytical reference standard to validate the enantiomeric purity of commercial batches, ensuring the absence of the toxic (R,R)-enantiomer [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

6

Exact Mass

276.1371335 Da

Monoisotopic Mass

276.1371335 Da

Heavy Atom Count

16

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JNG307DJ5X
QE4VW5FO07

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H360 (97.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-infective Agents; Antitubercular Agents

Pharmacology

Ethambutol Hydrochloride is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of ethambutol hydrochloride is unknown, ethambutol hydrochloride inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.

MeSH Pharmacological Classification

Antitubercular Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

22196-75-4
1070-11-7

Wikipedia

Ethambutol dihydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: El-Ridy MS, Yehia SA, Kassem MA, Mostafa DM, Nasr EA, Asfour MH. Niosomal
2: Chellini PR, Lages EB, Franco PH, Nogueira FH, César IC, Pianetti GA.
3: Wang HF, Wang R, O'Gorman M, Crownover P, Naqvi A, Jafri I. Bioequivalence of
4: Bakayoko AS, Kaloga M, Kamagate M, Kone Z, Daix AT, Ohui E, Gbery I, Domoua K.
5: Sun J, Song H, Zhang T, Wang Z, He Z. [Determination of contents and
6: Lee SY, Jang H, Lee JY, Kwon KI, Oh SJ, Kim SK. Inhibition of cytochrome P450
7: Yan M, Guo T, Song H, Zhao Q, Sui Y. Determination of ethambutol hydrochloride
8: Veríssimo LM, Cabral AM, Veiga FJ, Almeida SF, Ramos ML, Burrows HD, Esteso
9: Tan HS, Gerlach ED, Dimattio AS. Sensitive assay procedure for ethambutol
10: Yen YF, Chung MS, Hu HY, Lai YJ, Huang LY, Lin YS, Chou P, Deng CY.
11: Ragonese R, Macka M, Hughes J, Petocz P. The use of the Box-Behnken
12: Shingbal DM, Naik SD. Colorimetric determination of ethambutol hydrochloride.
13: Ahmad MI, Nakpheng T, Srichana T. The safety of ethambutol dihydrochloride
14: Mukherjee A, Velpandian T, Singla M, Kanhiya K, Kabra SK, Lodha R.
15: He L, Wang X, Cui P, Jin J, Chen J, Zhang W, Zhang Y. ubiA (Rv3806c) encoding
16: Moure R, Español M, Tudó G, Vicente E, Coll P, Gonzalez-Martin J, Mick V,
17: Evaluation of a new antituberculous agent. Ethambutol hydrochloride
18: Ethambutol hydrochloride (myambutol). Med Lett Drugs Ther. 1968 May
19: P Brock A, Isaza R, Egelund EF, Hunter RP, Peloquin CA. The pharmacokinetics
20: Levy M, Rigaudière F, de Lauzanne A, Koehl B, Melki I, Lorrot M, Faye A.

Explore Compound Types